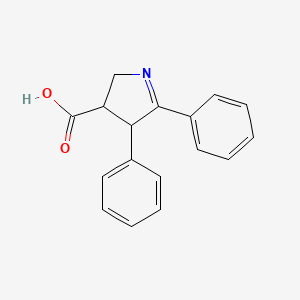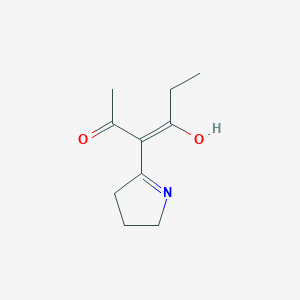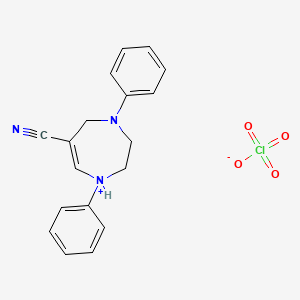
3-Hexadecanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexadecanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a long hexadecanoyl chain and an imidazolium core, imparts distinct physicochemical properties that make it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexadecanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Hexadecanoyl Chain: The hexadecanoyl chain is introduced through an acylation reaction, where hexadecanoyl chloride reacts with the imidazolium core under basic conditions.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the acylated imidazolium compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Hexadecanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution: The imidazolium core can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, cyanides, or thiolates in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolium salts.
Scientific Research Applications
3-Hexadecanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hexadecanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with biological membranes and proteins. The long hexadecanoyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function . The imidazolium core can interact with protein targets, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methylimidazolium chloride: Similar imidazolium core but with a shorter ethyl chain.
1-Butyl-3-methylimidazolium chloride: Similar imidazolium core with a butyl chain.
1-Hexyl-3-methylimidazolium chloride: Similar imidazolium core with a hexyl chain.
Uniqueness
3-Hexadecanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its long hexadecanoyl chain, which imparts distinct physicochemical properties. This long chain enhances its ability to interact with lipid membranes and provides unique solubility characteristics .
Properties
CAS No. |
62959-52-8 |
|---|---|
Molecular Formula |
C20H39ClN2O |
Molecular Weight |
359.0 g/mol |
IUPAC Name |
1-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)hexadecan-1-one;chloride |
InChI |
InChI=1S/C20H38N2O.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)22-18-17-21(2)19-22;/h17-18H,3-16,19H2,1-2H3;1H |
InChI Key |
GWOSPXLPTVJYEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1C[NH+](C=C1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)






![4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14517371.png)
![N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide](/img/structure/B14517376.png)
